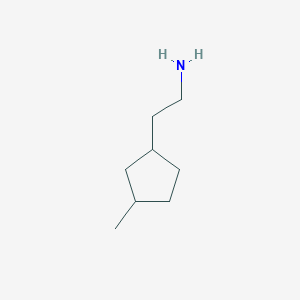
2-(3-Methylcyclopentyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an ethanamine side chain.
Preparation Methods
The synthesis of 2-(3-Methylcyclopentyl)ethan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process typically requires a large excess of ammonia to ensure the formation of primary amines. Industrial production methods may involve more complex procedures to ensure high purity and yield .
Chemical Reactions Analysis
2-(3-Methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylcyclopentyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving cell function and signal transduction.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to changes in cell function and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Methylcyclopentyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Propanamine: A primary amine with a simpler structure.
N,N-Dimethylethanamine: A tertiary amine with different chemical properties. The uniqueness of this compound lies in its cyclopentyl ring and methyl substitution, which confer specific chemical and physical properties.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-(3-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-7-2-3-8(6-7)4-5-9/h7-8H,2-6,9H2,1H3 |
InChI Key |
IFILSKFJODFDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















